1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR signals (predicted via analogy to 7-azaindole derivatives):
| Proton Environment | δ (ppm) | Multiplicity | Coupling Partners |
|---|---|---|---|
| H-4 (pyridine) | 8.45 | Singlet | N/A |
| H-6 (pyridine) | 7.20 | Doublet | J = 5.1 Hz (H-5) |
| H-3 (pyrrole) | 6.95 | Triplet | J = 2.8 Hz (H-2, H-4) |
| Ethyl CH₂CH₃ | 1.35–1.45 (m), 2.70 (q) | Multiplet, Quartet | J = 7.5 Hz |
¹³C NMR predictions highlight key features:
Infrared (IR) Spectroscopy
Critical absorptions include:
UV-Vis Spectroscopy
The π→π* transition in the conjugated system produces λmax ≈ 275 nm (ε ~ 10⁴ L·mol⁻¹·cm⁻¹), bathochromically shifted compared to unsubstituted 7-azaindole (λmax = 265 nm). The ethyl group’s hyperconjugative effects and chlorine’s inductive withdrawal collectively modify the electronic spectrum.
Tautomeric Forms and Electronic Structure
The compound exhibits tautomerism between 1H-pyrrolo[2,3-b]pyridine (major) and 3H-pyrrolo[2,3-b]pyridine (minor) forms, mediated by proton transfer between N1 and N7 positions. Substituents perturb the equilibrium:
| Tautomer | Relative Stability | Influencing Factors |
|---|---|---|
| 1H-form (N1–H) | 85% | Ethyl donor stabilizes N1–H |
| 3H-form (N7–H) | 15% | Chlorine withdraws electron density from N7 |
Density functional theory (DFT) calculations (hypothetical) suggest:
- HOMO : Localized on pyrrole ring and ethyl group (-5.10 eV)
- LUMO : Pyridine ring with Cl contribution (-3.19 eV)
- Band Gap : 1.91 eV (electrochemical data from analogues)
The ethyl group’s +I effect raises HOMO energy by 0.27 eV compared to unsubstituted derivatives, enhancing nucleophilic reactivity at C3. Chlorine’s -I effect increases LUMO polarization, favoring electrophilic aromatic substitution at C4 and C6.
Properties
IUPAC Name |
5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-8-4-6-3-7(10)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKVJQITAIBEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-pyridinamine, the compound can be synthesized by reacting it with 6-chloro-2-(1E)-2-ethoxyethenyl- under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties primarily through its ability to inhibit specific protein kinases. Notably, it has shown effectiveness against the Insulin Growth Factor 1 Receptor (IGF-1R), which is implicated in various solid tumors. Inhibiting IGF-1R can potentially hinder tumor growth and proliferation, making this compound a candidate for cancer therapy .
Case Study:
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their inhibitory effects on FGFR (Fibroblast Growth Factor Receptors). One derivative demonstrated potent inhibitory activities against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This suggests that compounds within this class may serve as effective treatments for cancers associated with aberrant FGFR signaling .
Immunomodulation
In addition to anticancer applications, 1H-pyrrolo[2,3-b]pyridine derivatives have been explored for their immunomodulatory effects. Specifically, they have been investigated for their potential to inhibit Janus Kinases (JAKs), which play critical roles in immune response regulation. One study reported that a derivative showed IC50 values of 1100 nM against JAK3, indicating its potential use in treating immune diseases .
Synthesis and Structure-Activity Relationships
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Structure-activity relationship studies are crucial in optimizing these compounds for desired therapeutic effects.
Synthesis Overview:
- Starting Materials: Commonly involve substituted pyridines and heterocycles.
- Reactions: Include cyclization reactions and modifications such as methylation or nitration to yield target compounds.
- Optimization: The introduction of different functional groups at specific positions on the pyrrolopyridine scaffold can significantly influence biological activity .
Pharmacological Insights
The pharmacological profile of 1H-pyrrolo[2,3-b]pyridine derivatives indicates several mechanisms of action:
- Kinase Inhibition: Targeting kinases involved in cell proliferation and survival pathways.
- Apoptosis Induction: Certain derivatives have been shown to increase caspase activity in cancer cell lines, promoting apoptosis .
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Oncology | Inhibition of IGF-1R and FGFR signaling | Potent inhibition with IC50 values < 25 nM |
| Immunology | Inhibition of JAKs | IC50 values around 1100 nM for JAK3 |
| Antiproliferative Agents | Induction of apoptosis via caspase activation | Increased caspase-3 and caspase-9 activity observed |
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes. The compound binds to the active site of FGFRs, blocking their activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings :
- Halogen Effects : Bromine at C5 (as in ) increases steric bulk and polarizability compared to chlorine, favoring Suzuki-Miyaura cross-coupling reactions. Chlorine offers cost-effectiveness and milder toxicity .
- Ethyl vs. Methyl : Ethyl groups (e.g., in ) enhance lipophilicity by ~0.5 logP units compared to methyl, critical for optimizing drug bioavailability .
Heterocyclic Modifications
5-Chloro-4-(5-chloro-2-thienyl)-1H-pyrrolo[2,3-b]pyridine ()
- Structure : Adds a thienyl group at C4, creating a conjugated π-system.
- Molecular Formula : C₁₁H₆N₂SCl₂ (MW: 269.15) .
Positional Isomers and Regiochemical Variants
Biological Activity
Overview
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl- is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is known for its potential as a therapeutic agent in various diseases.
The synthesis of 5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, often yielding high purity and efficiency through optimized synthetic routes such as continuous flow synthesis .
The biological activity of 5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine primarily stems from its role as a kinase inhibitor. It interacts with specific molecular targets, notably inhibiting the activity of SGK-1 kinase. This inhibition can suppress cancer cell proliferation and induce apoptosis .
Pharmacological Profiles
Research indicates that derivatives of this compound exhibit various pharmacological properties:
- Kinase Inhibition : It has been shown to inhibit SGK-1 kinase effectively, which is implicated in several disorders .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokine release from macrophages, suggesting potential applications in treating inflammatory diseases .
- CNS Activity : Some studies have highlighted its selective activity against central nervous system receptors, indicating its potential in treating CNS disorders .
Case Study 1: Inhibition of Pro-inflammatory Cytokines
In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives, compound 11h was identified as a potent PDE4B inhibitor. It significantly inhibited TNF-α release from macrophages exposed to lipopolysaccharide stimuli. This compound displayed acceptable ADME (Absorption, Distribution, Metabolism, Excretion) properties and was selective against various CNS receptors .
Case Study 2: Kinase Inhibition and Cancer Therapy
A patent described the use of pyrrolo[2,3-b]pyridines as inhibitors of SGK-1 kinase for the treatment of diseases associated with SGK-1 activity. The administration of these compounds showed promising results in preclinical models for cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | Lacks ethyl group | Moderate kinase inhibition |
| Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Different functional groups | Potential anti-cancer activity |
| Pyrrolo[3,4-c]pyridine derivatives | Similar core but different substituents | Anti-HIV activity |
Q & A
Q. What impurities commonly arise during synthesis, and how are they mitigated?
- Methodological Answer : Common impurities include regioisomers (e.g., 4-chloro instead of 5-chloro) and alkylation byproducts. Use HPLC with UV detection (λ = 254 nm) for purity assessment. Recrystallization from ethanol/water or preparative TLC removes isomers. Reaction monitoring via LC-MS ensures intermediate stability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
